molecular formula C15H23N5 B11730699 N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11730699
M. Wt: 273.38 g/mol
InChI Key: RTVRMMWFOJEHOY-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and two pyrazole rings. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-3-amine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the pyrazole ring.

Scientific Research Applications

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in bioassays to evaluate its effects on various biological targets.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their diverse pharmacological activities.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its dual pyrazole rings and the presence of both cyclopentyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C15H23N5/c1-11-9-19(3)18-15(11)16-8-13-10-20(17-12(13)2)14-6-4-5-7-14/h9-10,14H,4-8H2,1-3H3,(H,16,18)

InChI Key

RTVRMMWFOJEHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2C)C3CCCC3)C

Origin of Product

United States

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